5-(Hydroxymethyl)isobenzofuran-1(3H)-one
Overview
Description
5-(Hydroxymethyl)isobenzofuran-1(3H)-one is an organic compound belonging to the class of isobenzofurans It is characterized by a hydroxymethyl group attached to the isobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)isobenzofuran-1(3H)-one typically involves the use of catalysts and specific reaction conditions. One efficient method involves the use of 1-methyl-3-(propyl-3-sulfonic acid)imidazolium triflate supported on magnetic nanoparticles as a catalyst. This catalyst facilitates the synthesis of mono- and bis-isobenzofuran-1(3H)-ones under solvent-free conditions . Another approach involves the iodocyclization of o-alkynylbenzamides, which yields isobenzofuran-1(3H)-imines and 1H-isochromen-1-imines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of efficient and reusable catalysts, such as those mentioned above, suggests potential scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the hydroxymethyl group and the isobenzofuran ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include electrophiles for iodocyclization and oxidizing agents for oxidative cyclization. The reaction conditions often involve specific temperatures and solvents to achieve the desired products .
Major Products
The major products formed from the reactions of this compound include isobenzofuran-1(3H)-imines and 1H-isochromen-1-imines, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-(Hydroxymethyl)isobenzofuran-1(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of monoamine oxidases, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects . The compound’s reactivity is also influenced by the presence of the hydroxymethyl group, which can participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Isobenzofuran: A bicyclic heterocycle consisting of fused cyclohexa-1,3-diene and furan rings.
Benzofuran: A heterocyclic compound consisting of fused benzene and furan rings.
1,3-Diphenylisobenzofuran: A stable derivative of isobenzofuran with more complex structures.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds .
Properties
IUPAC Name |
5-(hydroxymethyl)-3H-2-benzofuran-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3,10H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJCYBIILYHUGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CO)C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498659 | |
Record name | 5-(Hydroxymethyl)-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90498659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65006-89-5 | |
Record name | 5-(Hydroxymethyl)-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90498659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(hydroxymethyl)-1,3-dihydro-2-benzofuran-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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